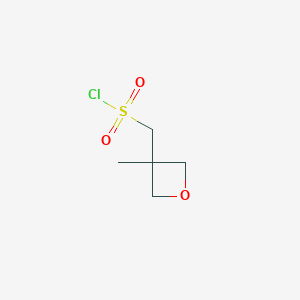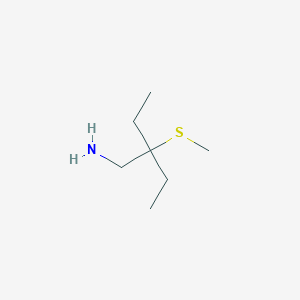
3-(Aminomethyl)-3-(methylsulfanyl)pentane
Übersicht
Beschreibung
3-(Aminomethyl)-3-(methylsulfanyl)pentane is an organic compound characterized by the presence of both an aminomethyl group and a methylsulfanyl group attached to a pentane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The compound can be synthesized through the alkylation of pentane with a suitable aminomethylating agent, such as Eschenmoser's salt, under controlled conditions.
Reduction Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or other alkyl groups, into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Primary amines, secondary amines, and thiols.
Substitution Products: Halogenated derivatives and alkylated compounds.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-3-(methylsulfanyl)pentane has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(Aminomethyl)-3-(methylsulfanyl)pentane exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological processes and influence the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)pyridine: This compound features an aminomethyl group attached to a pyridine ring, differing in its aromatic structure.
3-(Methylsulfanyl)pentane: This compound lacks the aminomethyl group, containing only the methylsulfanyl group on the pentane backbone.
Eigenschaften
IUPAC Name |
2-ethyl-2-methylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWWSHGPZGFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


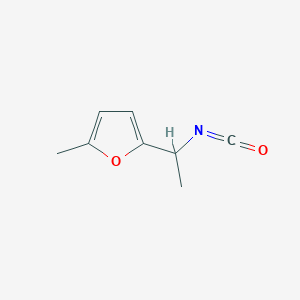

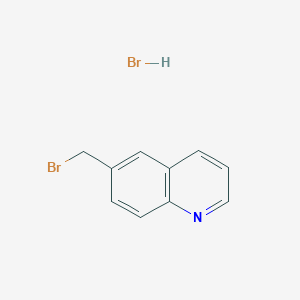
![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)

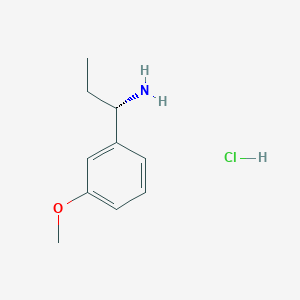
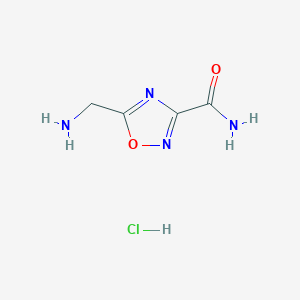
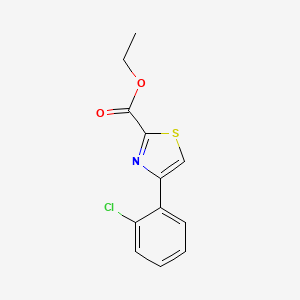
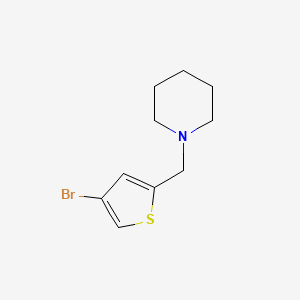
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
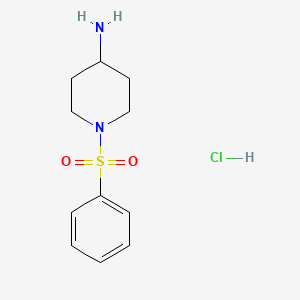
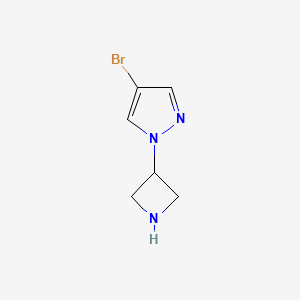
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)
